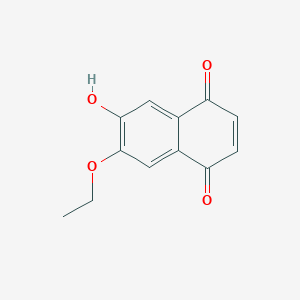
6-Ethoxy-7-hydroxynaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethoxy-7-hydroxynaphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound features an ethoxy group at the 6th position and a hydroxyl group at the 7th position on the naphthalene-1,4-dione core structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-7-hydroxynaphthalene-1,4-dione can be achieved through various methods. One efficient method involves the use of L-proline as a green organocatalyst under reflux conditions in ethanol. This method offers high yields, short reaction times, and the reusability of the catalyst . Another method involves the use of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions . These methods highlight the versatility and efficiency of modern synthetic approaches.
Industrial Production Methods
Industrial production of hydroxy-substituted naphthalene-1,4-dione derivatives often involves multi-component reactions. These reactions typically include the condensation of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of various catalysts such as DBU, InCl3, and nano copper (II) oxide .
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethoxy-7-hydroxynaphthalene-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: The quinone structure is susceptible to oxidation, forming various oxidized products.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The hydroxyl and ethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under acidic or basic conditions.
Major Products
The major products formed from these reactions include hydroquinone derivatives, substituted naphthoquinones, and various heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
6-Ethoxy-7-hydroxynaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Acts as a molecular probe for biochemical research due to its fluorescence properties.
Medicine: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the production of dyes, electroluminescent devices, and fluorescent whitening agents .
Wirkmechanismus
The mechanism of action of 6-ethoxy-7-hydroxynaphthalene-1,4-dione involves its interaction with various molecular targets. The quinone structure can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This property is exploited in its antimicrobial and anticancer activities. Additionally, the compound can form complexes with metal ions, enhancing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxynaphthalene-1,4-dione (Lawsone): Known for its use in henna and its biological activities.
5,8-Dihydroxy-1,4-naphthoquinone (Naphthazarin): Exhibits various tautomeric forms and significant biological properties.
2-Benzylamino-5-hydroxynaphthalene-1,4-dione: Demonstrates antimicrobial and anticancer activities .
Uniqueness
6-Ethoxy-7-hydroxynaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and hydroxyl groups enhances its solubility and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
90163-21-6 |
|---|---|
Molekularformel |
C12H10O4 |
Molekulargewicht |
218.20 g/mol |
IUPAC-Name |
6-ethoxy-7-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O4/c1-2-16-12-6-8-7(5-11(12)15)9(13)3-4-10(8)14/h3-6,15H,2H2,1H3 |
InChI-Schlüssel |
KKVDXBNYWTZCMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C2C(=O)C=CC(=O)C2=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


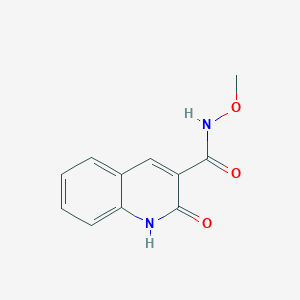



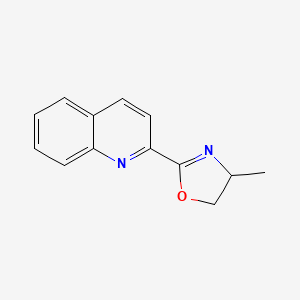
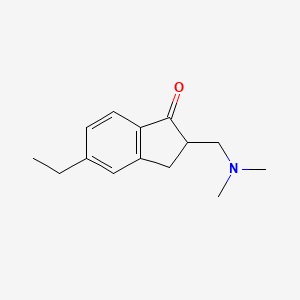
![7-Bromoimidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B11888137.png)


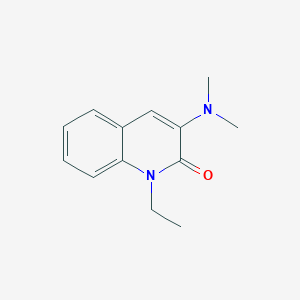
![(3H-Spiro[isobenzofuran-1,4'-piperidin]-3-yl)methanol](/img/structure/B11888166.png)



